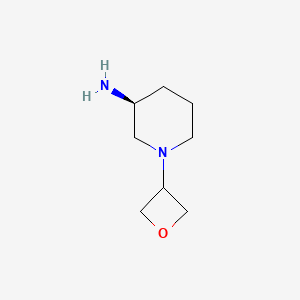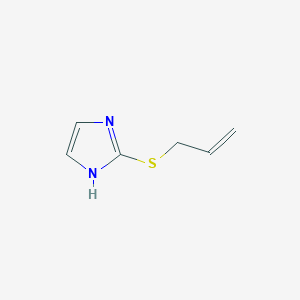
(3S)-1-(Oxetan-3-yl)piperidin-3-amine
Descripción general
Descripción
“(3S)-1-(Oxetan-3-yl)piperidin-3-amine” is a chemical compound with the molecular formula C8H16N2O . It has a molecular weight of 156.22 . This compound is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(3S)-1-(Oxetan-3-yl)piperidin-3-amine” consists of an oxetane ring attached to a piperidine ring via an amine group . The specific arrangement of these groups gives the molecule its unique properties.Aplicaciones Científicas De Investigación
Functionalization and Reactivity
Selective Functionalization of sp(3) C-H Bonds A study detailed the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom using (diacetoxyiodo)benzene (DIB). The process allowed for the direct diacetoxylation of alpha and beta sp(3) C-H adjacent to a nitrogen atom in piperidine derivatives, offering a pathway for the formation of various cis-2,3-diacetoxylated piperidines. The reactivity of this functionalization opens up new possibilities in synthetic chemistry, particularly in the manipulation and transformation of piperidine structures (Shu et al., 2009).
Oxaziridine-mediated Intramolecular Amination of sp(3)-hybridized C-H Bonds A new method involving oxaziridine-mediated amination of sp(3)-hybridized C-H bonds was described. This approach enables efficient intramolecular cyclization to produce a variety of piperidine and tetrahydroisoquinoline structures. The resulting aminal intermediates offer functional handles for further structural elaboration, making this methodology a powerful tool for constructing structurally complex nitrogen-containing heterocycles (Allen et al., 2009).
Chemical Activation and Reaction Pathways
Chemical Activation of Piperidine by Formaldehyde Research has explored the interaction of piperidine in glucose/lysine model systems. A strategy based on Py-GC/MS analysis with an isotope labelling technique was developed to identify reaction products incorporating piperidine moieties. The study highlighted the formation of reactive 1-methylidenepiperidinium ion with formaldehyde, which can undergo further aldol addition reactions to form compounds like 3-(piperidin-1-yl)propanal and 3-(pyridin-1(4 H )-yl)propanal. Additionally, the oxidation of piperidine into di- and tetrahydropyridine derivatives can generate reactive eneamine moieties capable of nucleophilic attack at carbonyl groups, forming pyridine derivatives. This study provides significant insights into the reactivity and potential applications of piperidine in various chemical contexts (Nikolov & Yaylayan, 2010).
Propiedades
IUPAC Name |
(3S)-1-(oxetan-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUYKSSLLPDLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(Oxetan-3-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)




![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)


![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)